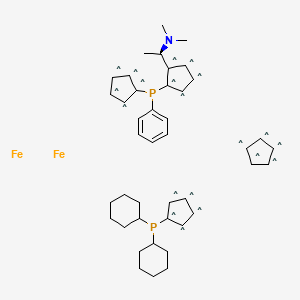

Fmoc-Ile-OH-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Un método común para introducir el grupo Fmoc es mediante la reacción de cloruro de fluorenilmetoxicarbonilo (Fmoc-Cl) con el aminoácido en presencia de una base como el bicarbonato de sodio en una solución acuosa de dioxano .

Métodos de Producción Industrial

La producción industrial de Fmoc-Ile-OH-15N sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control de calidad riguroso para garantizar una alta pureza isotópica y rendimiento. El compuesto se produce típicamente en forma sólida y se almacena a temperaturas controladas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Fmoc-Ile-OH-15N experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo Fmoc se puede eliminar en condiciones básicas, típicamente utilizando piperidina, para exponer el grupo amino para reacciones posteriores.

Reacciones de Acoplamiento: El grupo amino expuesto puede participar en la formación del enlace peptídico con otros aminoácidos o fragmentos peptídicos.

Reactivos y Condiciones Comunes

Desprotección: La piperidina en N,N-dimetilformamida (DMF) se utiliza comúnmente para eliminar el grupo Fmoc.

Acoplamiento: Las carbodiimidas como la diciclohexilcarbodiimida (DCC) o las sales de uronio como la HATU se utilizan para la formación de enlaces peptídicos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones son péptidos y derivados de péptidos, que son cruciales en diversas aplicaciones bioquímicas y farmacéuticas.

Aplicaciones Científicas De Investigación

Química

Fmoc-Ile-OH-15N se utiliza ampliamente en la síntesis de péptidos en fase sólida (SPPS) debido a su marcado isotópico estable, que ayuda en el estudio de las estructuras y la dinámica de los péptidos .

Biología

En la investigación biológica, este compuesto se utiliza para marcar péptidos y proteínas, facilitando estudios sobre interacciones proteína-proteína, mecanismos enzimáticos y vías metabólicas .

Medicina

En la investigación médica, this compound se utiliza en el desarrollo de fármacos y agentes de diagnóstico basados en péptidos. Su marcado isotópico estable permite un seguimiento y cuantificación precisos en estudios farmacocinéticos .

Industria

Industrialmente, this compound se utiliza en la producción de péptidos marcados para su uso en diversos ensayos y técnicas analíticas, incluida la espectrometría de masas y la espectroscopia de resonancia magnética nuclear (RMN) .

Mecanismo De Acción

El principal mecanismo de acción de Fmoc-Ile-OH-15N implica su función como bloque de construcción en la síntesis de péptidos. El grupo Fmoc protege el grupo amino durante el proceso de síntesis, evitando reacciones secundarias no deseadas. Tras la desprotección, el grupo amino puede participar en la formación del enlace peptídico, permitiendo la adición secuencial de aminoácidos para formar péptidos .

Comparación Con Compuestos Similares

Compuestos Similares

Fmoc-Leu-OH-15N: Otro aminoácido protegido por Fmoc marcado con nitrógeno-15, utilizado de manera similar en la síntesis de péptidos.

Fmoc-Gly-OH-15N: Un derivado de la glicina con protección Fmoc y marcado con nitrógeno-15, utilizado en la síntesis de péptidos y estudios estructurales.

Singularidad

Fmoc-Ile-OH-15N es único debido a su marcado específico con nitrógeno-15, que proporciona ventajas distintas en la espectroscopia de RMN y la espectrometría de masas. Este marcado permite estudios detallados de las estructuras, la dinámica y las interacciones de péptidos y proteínas, lo que lo convierte en una herramienta valiosa tanto en aplicaciones de investigación como industriales .

Propiedades

Fórmula molecular |

C21H23NO4 |

|---|---|

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

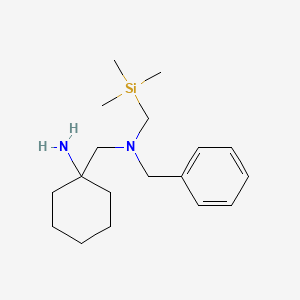

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylpentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1 |

Clave InChI |

QXVFEIPAZSXRGM-FYOZIULDSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)